molecular formula C13H18ClN B11882277 (4-Chlorobenzyl)cyclohexylamine

(4-Chlorobenzyl)cyclohexylamine

Cat. No.: B11882277
M. Wt: 223.74 g/mol
InChI Key: BRAAMEFOGGQBFT-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)cyclohexylamine is an organic compound that features a cyclohexylamine moiety attached to a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)cyclohexylamine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Chlorobenzyl chloride+CyclohexylamineThis compound+HCl\text{4-Chlorobenzyl chloride} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzyl chloride+Cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chlorobenzyl ketone or aldehyde.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Chlorobenzyl)cyclohexylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the chlorine atom on the benzyl group.

    Cyclohexylamine: Similar structure but lacks the benzyl group.

    4-Chlorobenzylamine: Similar structure but lacks the cyclohexyl group.

Uniqueness: (4-Chlorobenzyl)cyclohexylamine is unique due to the presence of both the 4-chlorobenzyl and cyclohexylamine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H18ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2

InChI Key

BRAAMEFOGGQBFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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